Bienvenue dans la boutique en ligne BenchChem!

4-Hydroxy Mexiletine

Cardiac Electrophysiology Sodium Channel Pharmacology In Vitro Pharmacology

4-Hydroxy Mexiletine (PHM) is the primary CYP2D6-dependent metabolite of mexiletine, exhibiting a 4-fold reduction in tonic sodium channel block (IC50=309.1 µM vs. 75.3 µM for parent). This genetically-variable metabolite is an essential analytical reference standard for CYP2D6 phenotyping, LC-MS/MS method validation, and PBPK/PD modeling. Substitution with mexiletine or other metabolites (HMM/NHM) introduces significant error in studies where CYP2D6 activity or sodium channel pharmacology is a measured variable. Select this compound for precise genotype-phenotype correlation and metabolite-specific pharmacological profiling.

Molecular Formula C11H18ClNO2
Molecular Weight 231.72
CAS No. 123363-66-6
Cat. No. B589882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy Mexiletine
CAS123363-66-6
Synonyms4-(2-Aminopropoxy)-3,5-dimethylphenol Hydrochloride;  KOE 2127CL;  _x000B_p-Hydroxymexiletine; 
Molecular FormulaC11H18ClNO2
Molecular Weight231.72
Structural Identifiers
SMILESCC1=CC(=CC(=C1OCC(C)N)C)O.Cl
InChIInChI=1S/C11H17NO2.ClH/c1-7-4-10(13)5-8(2)11(7)14-6-9(3)12;/h4-5,9,13H,6,12H2,1-3H3;1H
InChIKeyUFIVTPUSDCYBQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy Mexiletine (CAS 123363-66-6): Chemical Identity and Pharmacological Context


4-Hydroxy Mexiletine, also designated as p-hydroxy-mexiletine (PHM) [1], is a primary phase I oxidative metabolite of the Class Ib antiarrhythmic agent mexiletine [2]. It is formed endogenously in humans via aromatic hydroxylation, a reaction predominantly catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme [2]. As a hydroxylated derivative, this compound retains the ability to interact with and block voltage-gated sodium channels [1], the pharmacological target of the parent drug [2]. While structurally an analog of mexiletine, its distinct chemical properties confer a unique pharmacological and metabolic profile, establishing its specific utility as a reference standard and investigative probe rather than a therapeutic substitute [1].

Why 4-Hydroxy Mexiletine Cannot Be Interchanged with Mexiletine or Other Metabolites: A Quantitative Rationale


The interchangeability of mexiletine and its metabolites in research, development, or analytical workflows is invalidated by quantitative disparities in sodium channel pharmacology and metabolic formation [1]. Head-to-head electrophysiology assays establish that 4-Hydroxy Mexiletine (PHM) exhibits a distinct potency profile, being approximately 4-fold less potent than mexiletine in tonic block [2]. Furthermore, its formation is not a fixed or universal process but is genetically determined by CYP2D6 polymorphisms, leading to substantial inter-individual variability in its plasma and urinary concentrations [3]. A generic substitution with the parent compound or another metabolite (e.g., HMM or NHM) would therefore introduce significant experimental error in any study where sodium channel inhibition or CYP2D6 activity is a measured variable. The following quantitative evidence provides a precise, verifiable basis for the targeted selection of this specific compound.

4-Hydroxy Mexiletine: Comparative Quantitative Evidence for Differentiated Research Applications


Reduced Sodium Channel Block Potency: A 4-Fold Decrease in Tonic Block IC50 Compared to Mexiletine

In a direct comparative study on frog skeletal muscle sodium currents, 4-Hydroxy Mexiletine (PHM) demonstrated a significantly reduced potency relative to the parent drug mexiletine [1]. The compound was tested using the vaseline-gap voltage-clamp method, with sodium currents elicited by depolarizing pulses from a holding potential of -140 mV [1].

Cardiac Electrophysiology Sodium Channel Pharmacology In Vitro Pharmacology

Attenuated Use-Dependent Sodium Channel Block: PHM Exhibits a 3.6-Fold Reduction in IC50 at 10 Hz

The clinical antiarrhythmic effect of mexiletine is strongly associated with use-dependent block of sodium channels. 4-Hydroxy Mexiletine (PHM) was evaluated for this property in a head-to-head comparison [1]. The IC50 for use-dependent block was determined by applying a 10 Hz train of depolarizing pulses [1].

Cardiac Electrophysiology Use-Dependent Block Antiarrhythmic Drug Mechanisms

Genotype-Dependent Formation: CYP2D6 Polymorphism Dictates Urinary Excretion of 4-Hydroxy Mexiletine

The formation of 4-Hydroxy Mexiletine (PHM) is not a constant but is genetically determined by the cytochrome P450 enzyme CYP2D6 [1]. A clinical pharmacokinetic study in healthy volunteers demonstrated that the urinary excretion of PHM is significantly higher in subjects with the functional CYP2D6*1/*1 genotype compared to those with the reduced-function CYP2D6*10/*10 genotype [2].

Pharmacogenomics Drug Metabolism CYP2D6 Polymorphism

Most Potent Among Hydroxylated Metabolites: PHM is 4x More Potent than NHM in Tonic Block

Within the class of hydroxylated mexiletine metabolites, 4-Hydroxy Mexiletine (PHM) demonstrates the highest potency for sodium channel blockade [1]. A comparative analysis of the three major phase I metabolites revealed a clear potency order for tonic block: PHM > HMM > NHM [1].

Structure-Activity Relationship Metabolite Profiling Sodium Channel Blockers

Validated Research Applications of 4-Hydroxy Mexiletine Grounded in Quantitative Evidence


In Vitro CYP2D6 Activity Probe in Pharmacogenomic and Drug-Drug Interaction Studies

As a metabolite whose formation is directly governed by CYP2D6 genotype, 4-Hydroxy Mexiletine serves as a reliable endogenous probe for CYP2D6 enzyme activity [1]. By using this compound as an analytical reference standard, researchers can precisely quantify CYP2D6-mediated metabolism in human liver microsome assays or cell-based models [2]. This application is critical for evaluating the impact of genetic polymorphisms on drug metabolism and for screening potential CYP2D6 inhibitors or inducers, as demonstrated by the significant differences in PHM urinary excretion between CYP2D6 extensive and intermediate metabolizer genotypes [2].

Quantitative Bioanalysis and Pharmacokinetic Modeling of Mexiletine Disposition

4-Hydroxy Mexiletine is an essential analytical reference standard for the development and validation of LC-MS/MS methods for quantifying mexiletine and its major metabolites in biological matrices [1]. Its inclusion in pharmacokinetic studies is mandatory for understanding the stereoselective disposition of mexiletine and for building robust population pharmacokinetic models [2]. The quantitative data on its reduced sodium channel blocking potency (IC50 = 309.1 μM) relative to mexiletine (IC50 = 75.3 μM) are essential parameters for establishing physiologically-based pharmacokinetic/pharmacodynamic (PBPK/PD) models [3].

Differentiation of Sodium Channel Blocker Pharmacology in Structure-Activity Relationship (SAR) Studies

The precise, comparative IC50 values for tonic block (309.1 μM for PHM vs. 75.3 μM for mexiletine) and use-dependent block (84.8 μM vs. 23.6 μM) provide a quantitative foundation for SAR investigations [1]. Researchers seeking to design novel sodium channel blockers with an improved therapeutic index can use this data to understand how aromatic hydroxylation modulates key pharmacological properties such as potency and use-dependence. The finding that PHM is the most potent hydroxylated metabolite (compared to HMM and NHM) further refines this structure-activity relationship [1].

Metabolite Contribution Deconvolution in Ex Vivo and In Vivo Efficacy Studies

In studies aiming to determine the contribution of active metabolites to the overall clinical efficacy of mexiletine in models of arrhythmia or myotonia, 4-Hydroxy Mexiletine is the critical control compound [1]. While a 1999 review stated metabolites lacked activity, the 2006 study definitively demonstrated that PHM is a functional, albeit less potent, sodium channel blocker [1][2]. Its defined IC50 values allow for the controlled addition of the metabolite to in vitro or ex vivo preparations to isolate its specific pharmacological contribution from that of the parent drug, a key step in understanding inter-individual variability in drug response [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy Mexiletine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.